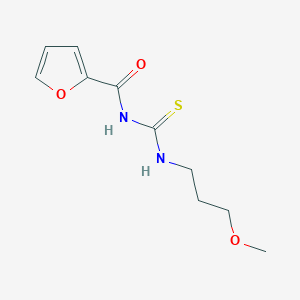
5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzoyl group, a chlorophenyl methoxy group, a methoxyphenyl group, a hydroxy group, a methyl group, and a trifluoromethyl group, all attached to a diazinanone core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Chlorophenyl Methoxy Group: This step involves the nucleophilic substitution of a chlorophenyl methoxy group onto the aromatic ring, often using a base such as potassium carbonate.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added via a similar nucleophilic substitution reaction.
Formation of the Diazinanone Core: The diazinanone core is typically formed through a cyclization reaction, where the intermediate compounds react under acidic or basic conditions to form the six-membered ring structure.
Final Modifications: The hydroxy, methyl, and trifluoromethyl groups are introduced through various substitution reactions, often using reagents like methyl iodide and trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and bases (sodium hydroxide, potassium carbonate) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction of the benzoyl group results in a benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s structure allows it to interact with various biomolecules, making it a candidate for drug development. Its potential as an enzyme inhibitor or receptor ligand is of particular interest.
Medicine
Medically, the compound could be explored for its therapeutic properties. Its complex structure suggests it may have multiple biological targets, making it a potential candidate for treating diseases like cancer or neurological disorders.
Industry
In industry, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Wirkmechanismus
The mechanism by which 5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzoyl-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-hydroxy-1-methyl-6-(trifluoromethyl)-1,3-diazinan-2-one: Similar structure but with variations in the position of functional groups.
5-Benzoyl-4-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-6-hydroxy-1-methyl-6-(trifluoromethyl)-1,3-diazinan-2-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 5-benzoyl-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-hydroxy-1-methyl-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
5-benzoyl-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-hydroxy-1-methyl-6-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClF3N2O5/c1-33-25(35)32-23(22(26(33,36)27(29,30)31)24(34)17-6-4-3-5-7-17)18-10-13-20(21(14-18)37-2)38-15-16-8-11-19(28)12-9-16/h3-14,22-23,36H,15H2,1-2H3,(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCDORJIRFWWHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClF3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
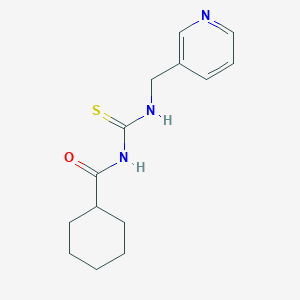
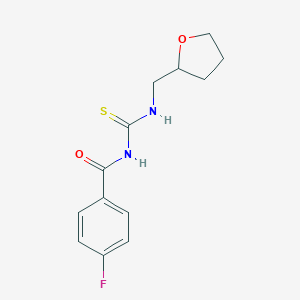
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B383406.png)
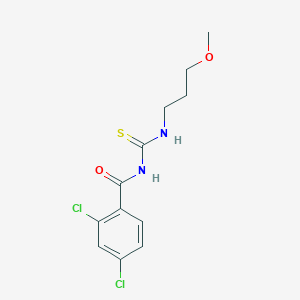
![N-(3-chloro-4-fluorophenyl)-N'-[(2,4-dichlorophenoxy)acetyl]thiourea](/img/structure/B383408.png)
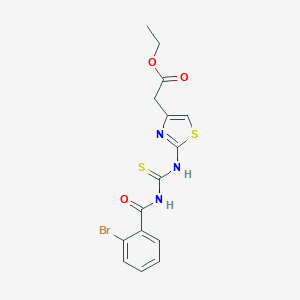
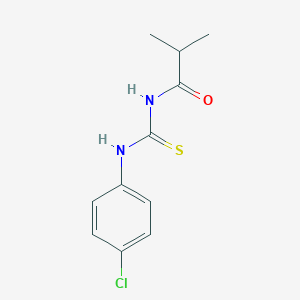
![N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B383411.png)
![N-isobutyryl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B383412.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383418.png)
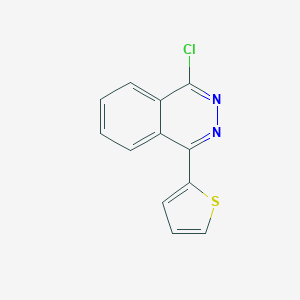
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B383424.png)
